molecular formula C11H18O3 B13322317 Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13322317
M. Wt: 198.26 g/mol
InChI Key: HBAIKPKIFFOGJJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of ethyl 4-methyl-2-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The oxaspiro ring system can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as:

This compound stands out due to its unique substitution pattern and the specific applications it has in research and industry.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)7-5-4-6-8(11)2/h8-9H,3-7H2,1-2H3

InChI Key

HBAIKPKIFFOGJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCC2C

Origin of Product

United States

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